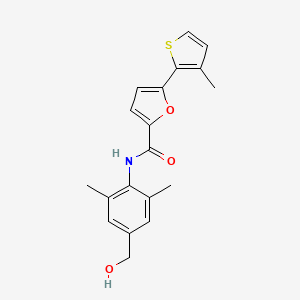
Akt1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Akt1 plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell survival, growth, proliferation, metabolism, and angiogenesis . Inhibition of Akt1 has been shown to effectively reduce tumor growth in cancer cells, making Akt1-IN-3 a promising compound for anticancer drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Akt1-IN-3 involves multiple steps, including the synthesis of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route includes the following steps:
Formation of Intermediate A: Reacting a substituted benzene derivative with a suitable halogenating agent under controlled conditions.
Formation of Intermediate B: Coupling Intermediate A with a heterocyclic amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Final Product Formation: Reacting Intermediate B with a specific aldehyde or ketone under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to ensure consistent product quality and yield. Purification steps such as recrystallization, chromatography, and distillation are also crucial in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions: Akt1-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, or halides in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
Akt1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of Akt1 inhibition on cell survival, proliferation, and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit Akt1 and reduce tumor growth in cancer cells.
Industry: Utilized in drug discovery and development programs to identify and optimize new Akt1 inhibitors for therapeutic use
Mecanismo De Acción
Akt1-IN-3 exerts its effects by specifically binding to the active site of Akt1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival, growth, and proliferation. The molecular targets and pathways involved include the PI3K/Akt/mTOR signaling pathway, where this compound disrupts the phosphorylation events necessary for the activation of this pathway .
Comparación Con Compuestos Similares
Akt1-IN-3 can be compared with other similar compounds, such as:
CCT128930: An ATP-competitive inhibitor of Akt2, which also shows activity against Akt1.
GDC-0068: A pan-Akt inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3).
Uniqueness of this compound: this compound is unique due to its high specificity for Akt1, making it a valuable tool for studying the specific role of Akt1 in various cellular processes and for developing targeted anticancer therapies .
Propiedades
Fórmula molecular |
C37H33N7O3 |
|---|---|
Peso molecular |
623.7 g/mol |
Nombre IUPAC |
N-[1-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]-3-formyl-4-hydroxybenzamide |
InChI |
InChI=1S/C37H33N7O3/c38-34-30(7-4-18-39-34)35-42-32-14-13-31(25-5-2-1-3-6-25)41-36(32)44(35)29-11-8-24(9-12-29)22-43-19-16-28(17-20-43)40-37(47)26-10-15-33(46)27(21-26)23-45/h1-15,18,21,23,28,46H,16-17,19-20,22H2,(H2,38,39)(H,40,47) |
Clave InChI |
FJJSWSKNHIPLCK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)O)C=O)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)



![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)

![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)

![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)

